molecular formula C11H10Cl2O2 B8386503 3-(3,4-Di-chlorophenyl)-4-pentenoic acid

3-(3,4-Di-chlorophenyl)-4-pentenoic acid

Cat. No.: B8386503
M. Wt: 245.10 g/mol
InChI Key: MBRPOVAWZSGEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)-4-pentenoic acid is a substituted pentenoic acid derivative characterized by a dichlorophenyl group attached to the third carbon of the 4-pentenoic acid backbone. This compound is structurally related to 4-pentenoic acid (a straight-chain fatty acid with an alkene moiety at position 4) but differs in the substitution of the phenyl ring with chlorine atoms at the 3- and 4-positions. The dichlorophenyl group introduces steric and electronic effects that influence its chemical reactivity, metabolic pathways, and biological activity compared to simpler analogs .

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H10Cl2O2/c1-2-7(6-11(14)15)8-3-4-9(12)10(13)5-8/h2-5,7H,1,6H2,(H,14,15)

InChI Key

MBRPOVAWZSGEPY-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

4-Pentenoic Acid
  • Structure : Straight-chain fatty acid (CH₂=CHCH₂CH₂COOH).
  • Key Differences : Lacks the dichlorophenyl substituent.
  • Reactivity : Used in kinetic studies as a substrate for catalytic oxidation reactions, where its internal alkene proton is tracked via ¹H-NMR .
  • Metabolic Effects: Inhibits β-oxidation in mitochondria, leading to accumulation of metabolites like 4-hydroxynonenoic acid (HNA) . It is metabolized to 2,4-pentadienoyl-CoA, which inhibits thiolase, disrupting fatty acid oxidation .
  • Toxicity : Induces mitochondrial permeability transition (MPT), contributing to Reye’s syndrome-like pathologies .
Valproic Acid Analogues
  • Structure: Branched-chain carboxylic acids (e.g., 2-ethylhexanoic acid, 4-ene-valproic acid).
  • Comparison: 3-(3,4-Dichlorophenyl)-4-pentenoic acid shares the carboxylic acid group but differs in aromatic substitution. Valproic acid analogues show varied gene induction profiles; 4-pentenoic acid is less active than valproic acid in inducing specific genes linked to toxicity .
4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid
  • Structure : Features a dichlorophenyl group but includes a ketone and antipyrinyl moiety.

Metabolic and Toxicological Profiles

Compound Metabolic Pathway Key Inhibitory/Toxic Effects
4-Pentenoic acid Converted to 2,4-pentadienoyl-CoA Inhibits thiolase, disrupts β-oxidation
3-(3,4-Dichlorophenyl)-4-pentenoic acid Likely similar CoA conjugation Potential enhanced MPT induction due to Cl substituents
Valproic acid β-oxidation and glucuronidation Induces hepatotoxicity and teratogenicity
  • Mitochondrial Effects: 4-Pentenoic acid and its dichlorophenyl derivative may synergistically induce MPT, but the latter’s chlorine atoms could increase membrane interaction potency .

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